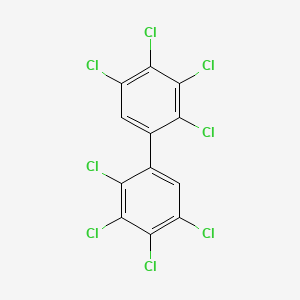

2,2',3,3',4,4',5,5'-Octachlorobiphenyl

概要

説明

2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl is a polychlorinated biphenyl (PCB) with the chemical formula C₁₂H₂Cl₈ and a molecular weight of 429.768 g/mol . It is one of the 209 PCB congeners, which are synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . PCBs were widely used in industrial applications but were banned in the 1970s due to their environmental persistence and harmful health effects .

準備方法

The synthesis of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl involves the chlorination of biphenyl. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride under controlled conditions . Industrial production methods involve the use of large-scale chlorination reactors where biphenyl is exposed to chlorine gas in the presence of a catalyst to achieve the desired level of chlorination .

化学反応の分析

2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions.

Common reagents used in these reactions include chlorine gas, sulfuryl chloride, sodium borohydride, and hydroxide ions . The major products formed from these reactions are chlorinated benzoic acids and partially dechlorinated biphenyls .

科学的研究の応用

Scientific Research Applications

-

Environmental Monitoring

- OCB-199 is commonly used as a reference standard in environmental monitoring studies to assess PCB contamination in soils and water bodies. Its stability allows for reliable detection and quantification in various matrices.

-

Toxicological Studies

- Research on the toxicological effects of OCB-199 has been significant in understanding the health impacts of PCBs on wildlife and humans. Studies have shown that exposure can lead to endocrine disruption and other health issues.

-

Analytical Chemistry

- OCB-199 serves as a standard in analytical chemistry for developing methods to detect other PCB congeners. Its presence in mixtures aids in the calibration of instruments used for PCB analysis.

Case Studies

-

Case Study: PCB Contamination in Aquatic Ecosystems

- A study conducted on the Great Lakes assessed the levels of OCB-199 along with other PCBs in fish species. The findings indicated significant bioaccumulation and highlighted the need for monitoring PCB levels to protect aquatic life.

-

Case Study: Occupational Exposure Assessment

- Research involving workers in industries that historically used PCBs revealed elevated levels of OCB-199 in blood samples. This study emphasized the importance of safety measures and regulations to limit exposure to harmful chemicals.

Regulatory Framework

Due to its environmental persistence and potential health risks, OCB-199 is subject to strict regulatory controls under various environmental protection laws globally. Monitoring guidelines are established to limit exposure and mitigate contamination risks.

作用機序

2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl exerts its effects through several mechanisms:

Ligand-activated transcriptional activator: It binds to the XRE promoter region of genes, activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene.

Toxic effects: It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation.

類似化合物との比較

2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl is compared with other similar polychlorinated biphenyls (PCBs):

2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl (PCB 201): This compound has a different chlorine substitution pattern, affecting its chemical properties and biological effects.

2,2’,3,3’,4,4’,5,6-Octachlorobiphenyl (PCB 195): Another similar compound with a unique chlorine arrangement, leading to distinct reactivity and toxicity profiles.

These comparisons highlight the uniqueness of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl in terms of its specific chlorine substitution pattern and its resulting chemical and biological properties.

生物活性

2,2',3,3',4,4',5,5'-Octachlorobiphenyl (OCB) is a highly chlorinated biphenyl congener known for its significant biological activity and potential toxicological effects. This article reviews the compound's mechanisms of action, biochemical interactions, and relevant case studies, highlighting its implications for human health and environmental safety.

This compound consists of a biphenyl structure with eight chlorine atoms substituted at specific positions. This extensive chlorination enhances its chemical stability and lipophilicity, leading to bioaccumulation in biological systems. The compound is classified as a polychlorinated biphenyl (PCB), a group of synthetic organic chemicals that have raised environmental and health concerns due to their persistence and toxicity.

Target Interactions

The primary biological target of OCB is the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, OCB activates transcription factors that modulate the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes. This interaction is critical for understanding how OCB disrupts normal cellular functions.

Endocrine Disruption

OCB has been shown to interfere with endocrine functions by:

- Altering Thyroid Hormone Production: Research indicates that OCB can disrupt thyroid hormone synthesis and regulation.

- Binding to Estrogen Receptors: This binding can lead to altered reproductive hormone levels and associated health effects.

Neurotoxic Effects

Studies have linked OCB exposure to neurotoxic outcomes, including:

- Alterations in Dopamine Levels: OCB exposure has been associated with changes in dopamine neurotransmission, which may affect behavior and cognitive functions.

- Impact on Circadian Rhythms: OCB disrupts circadian clock mechanisms by inhibiting the expression of core circadian components like PER1.

Cellular Effects

The biological activity of OCB extends to various cellular processes:

- Cell Signaling Pathways: OCB influences signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Modulation: It alters the expression of genes involved in metabolism and stress responses .

Pharmacokinetics

OCB exhibits lipophilic characteristics leading to significant bioaccumulation in fatty tissues. Its persistence in biological systems raises concerns regarding long-term exposure effects.

Human Biomonitoring Studies

Human biomonitoring (HBM) studies have detected OCB in various populations, indicating widespread exposure. These studies reveal correlations between PCB levels and adverse health outcomes such as reproductive issues and developmental disorders .

Ecotoxicological Studies

Research on aquatic organisms has demonstrated that OCB affects fish populations by disrupting endocrine functions and impairing reproductive success. For instance, studies have shown significant accumulation of PCBs in the tissues of marine mammals, correlating with observed health impacts .

Summary of Biological Activity

| Activity Type | Description |

|---|---|

| Endocrine Disruption | Alters thyroid hormone production; binds to estrogen receptors |

| Neurotoxicity | Affects dopamine levels; disrupts circadian rhythms |

| Gene Expression | Modulates genes related to metabolism and stress responses |

| Bioaccumulation | Lipophilic nature leads to accumulation in fatty tissues |

特性

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3,4,5-tetrachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMRKGRREZAYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074139 | |

| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35694-08-7 | |

| Record name | PCB 194 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35694-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,4',5,5'-OCTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UJN9A379B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2,2',3,3',4,4',5,5'-Octachlorobiphenyl relate to its persistence in the environment?

A1: this compound, also known as PCB 194, possesses a structure typical of polychlorinated biphenyls (PCBs). It consists of two benzene rings joined by a single carbon-carbon bond, with eight chlorine atoms substituting hydrogen atoms on the rings. The high degree of chlorination contributes to its persistence by increasing its chemical stability and resistance to degradation processes in the environment.

Q2: How do age groups differ in their exposure levels to this compound compared to the newer class of flame retardants like PBDEs?

A2: Research suggests a contrasting trend between this compound and polybrominated diphenyl ethers (PBDEs) in terms of age-related exposure. While traditional persistent organic pollutants like this compound show higher concentrations in older individuals [], indicating historical exposure and bioaccumulation, PBDE levels appear elevated in younger age groups, particularly children []. This suggests a shift in exposure patterns with newer flame retardants potentially posing greater risks to younger populations.

Q3: Can you explain the concept of retention indexes in gas chromatography and their relevance to analyzing compounds like this compound?

A3: Retention indexes in gas chromatography provide a standardized measure of a compound's retention time relative to a series of known standards. This is particularly useful for complex mixtures like environmental samples where numerous compounds may be present. The first paper [] describes a method for determining retention indexes specifically for polychlorinated biphenyls (PCBs), including this compound, using a defined set of PCB congeners as internal standards. This allows for more accurate identification and quantification of individual PCBs in complex matrices. The study highlights the impact of factors like column type and temperature programming on retention indexes, emphasizing the need for standardized methods for reliable analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。